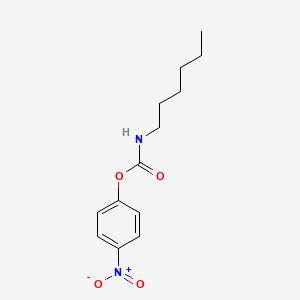

(4-nitrophenyl) N-hexylcarbamate

Description

Contextual Significance of Carbamate (B1207046) Chemistry in Organic and Bioorganic Systems

The carbamate functional group, characterized by the -NHC(=O)O- linkage, is a cornerstone in both organic and bioorganic chemistry. scispace.comnih.gov Structurally, it can be considered a hybrid of an amide and an ester, which imparts a unique combination of stability and reactivity. This functional group is prevalent in a wide array of biologically active molecules, including pharmaceuticals and agricultural chemicals like pesticides and herbicides. scispace.comnih.gov

In organic synthesis, carbamates are most famously employed as protecting groups for amines. scispace.com The stability of the carbamate bond under a wide range of reaction conditions allows chemists to perform modifications on other parts of a complex molecule without affecting the amine functionality. Subsequently, the carbamate can be cleaved under specific conditions to regenerate the free amine.

In the realm of bioorganic chemistry, the carbamate linkage serves as a key structural motif in many approved therapeutic agents. scispace.com It is often used as a stable surrogate for the more labile peptide bond in peptidomimetics, enhancing metabolic stability against enzymatic degradation by proteases. scispace.com This stability, combined with an ability to improve cell membrane permeability, has made the carbamate group a valuable component in drug design. scispace.com Furthermore, the carbamate moiety can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, influencing the binding affinity and selectivity of a drug molecule. scispace.com

Overview of Activated Phenyl Carbamates as Precursors and Probes in Synthetic Methodologies

Activated phenyl carbamates, particularly those bearing a 4-nitrophenyl group, are highly versatile reagents in synthetic chemistry. The 4-nitrophenyl group acts as a potent activating agent due to its strong electron-withdrawing nature. This electronic effect increases the electrophilicity of the carbamate carbonyl carbon and renders the 4-nitrophenoxide ion an excellent leaving group. Consequently, these compounds readily undergo nucleophilic acyl substitution reactions.

This reactivity makes them valuable precursors for the synthesis of a diverse range of other compounds. For instance, their reaction with primary or secondary amines is a common and efficient method for preparing unsymmetrical ureas, which are themselves important in medicinal chemistry and materials science. prepchem.comnih.gov Similarly, reaction with alcohols or thiols can yield other carbamates or thiocarbamates. This utility has positioned 4-nitrophenyl carbamates as safer and more manageable alternatives to highly toxic reagents like phosgene (B1210022) for introducing a carbonyl moiety between two nucleophiles.

Beyond their role as synthetic precursors, activated carbamates serve as functional probes in biochemical studies. For example, N-alkyl-4-nitrophenyl carbamates have been used to study enzyme mechanisms. The reaction of such a carbamate with a nucleophilic residue (like a serine) in an enzyme's active site leads to the release of 4-nitrophenol, a chromophore that can be easily detected and quantified by UV-Vis spectroscopy. This allows for the real-time monitoring of the carbamoylation reaction, providing insights into enzyme kinetics and mechanism. This approach has been used to identify and characterize inhibitors for enzymes like fatty acid amide hydrolase (FAAH), where carbamates covalently modify the active site serine, leading to inactivation. nih.gov

Physicochemical Properties of Selected 4-Nitrophenyl Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| (4-nitrophenyl) carbamate | C₇H₆N₂O₄ | 182.13 | 88-90 | Unsubstituted carbamate NH₂ group. |

| (4-nitrophenyl) N-phenylcarbamate | C₁₃H₁₀N₂O₄ | 258.23 | ~118-119 | Contains an N-phenyl substituent. nih.gov |

| Methyl N-(4-nitrophenyl)carbamate | C₈H₈N₂O₄ | 196.16 | Not specified | N-substituent is part of the aryl ring. researchgate.net |

| N-butyl-N-methyl-4-nitrophenyl carbamate | C₁₂H₁₆N₂O₄ | 252.27 | Not specified | N-alkyl substituted carbamate used in enzyme inhibition studies. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63321-52-8 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(4-nitrophenyl) N-hexylcarbamate |

InChI |

InChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) |

InChI Key |

SETFNHKUKZVCCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Nitrophenyl N Hexylcarbamate

Established Synthetic Pathways for Carbamate (B1207046) Formation

The creation of the carbamate linkage in (4-nitrophenyl) N-hexylcarbamate can be achieved through several synthetic routes, broadly categorized into classical methods involving activated carbonyl compounds and more contemporary phosgene-free approaches.

Utilization of 4-Nitrophenyl Chloroformate in Acylation Reactions

The reaction of an amine with a chloroformate is a well-established method for carbamate synthesis. In the case of this compound, this involves the acylation of hexylamine with 4-nitrophenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netepa.govnih.gov The 4-nitrophenyl group is an effective leaving group, facilitating the nucleophilic attack by the amine. emerginginvestigators.orgemerginginvestigators.org

The general procedure involves dissolving the amine and a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane. nih.govnih.govgoogle.com The 4-nitrophenyl chloroformate is then added, often at a reduced temperature to control the reaction rate. google.comorgsyn.org The reaction progress can be monitored by techniques like thin-layer chromatography. emerginginvestigators.org Upon completion, an aqueous workup is typically performed to remove the base hydro-chloride salt and any unreacted starting materials. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

| Hexylamine | 4-Nitrophenyl chloroformate | Triethylamine/Pyridine | Dichloromethane | Well-established, high-yielding method. |

This interactive data table summarizes the typical components in the synthesis of this compound via the 4-nitrophenyl chloroformate route.

Exploration of Phosgene-Free and Catalytic Approaches

Concerns over the toxicity of phosgene (B1210022) and its derivatives have driven the development of alternative, "phosgene-free" methods for carbamate synthesis. eurekaselect.comionike.comresearchgate.net These methods often rely on different carbonyl sources, such as dialkyl carbonates, carbon dioxide, or urea. eurekaselect.comgoogle.comgoogle.com

One prominent phosgene-free route is the aminolysis of organic carbonates, such as dimethyl carbonate or diphenyl carbonate. eurekaselect.com This reaction can be facilitated by catalysts to improve efficiency. ionike.com Another green approach involves the three-component coupling of an amine, carbon dioxide, and an organic electrophile. usf.edunih.govorganic-chemistry.orggoogle.com This method can be performed under mild conditions and often utilizes a base like cesium carbonate. google.comusf.edugoogle.com

Catalytic systems, for instance, those based on nickel-promoted iron oxide, have been developed for the synthesis of N-substituted carbamates from amines and alkyl carbamates. ionike.com These catalysts offer the advantage of being recoverable and reusable. ionike.com Furthermore, methods involving the direct conversion of Boc-protected amines to carbamates using a strong base like lithium tert-butoxide represent a recent advancement in sustainable chemistry. nih.gov

| Carbonyl Source | Key Reagents/Catalysts | Advantages |

| Organic Carbonates (e.g., DMC) | Base or Catalyst | Avoids phosgene, potentially greener. eurekaselect.com |

| Carbon Dioxide | Amine, Electrophile, Base (e.g., Cs2CO3) | Utilizes a renewable C1 source, mild conditions. usf.edunih.gov |

| Alkyl Carbamates | Ni-promoted Fe3O4 catalyst | Reusable catalyst, high yields. ionike.com |

| Boc-protected amines | t-BuOLi | Metal-free, sustainable. nih.gov |

This interactive data table provides an overview of various phosgene-free approaches to carbamate synthesis.

Directed Derivatization and Analog Synthesis

This compound serves as a scaffold for the synthesis of a diverse range of analogs. These derivatives are often prepared to explore structure-activity relationships or to probe the mechanisms of biological or chemical processes.

N-Alkyl Chain Modifications and Aryl Substituent Variations

Systematic modifications of the N-hexyl chain and the 4-nitrophenyl ring are common strategies in analog synthesis. Varying the length and branching of the N-alkyl group can significantly influence the biological activity of carbamate-based compounds. nih.gov For instance, studies on fatty acid amide hydrolase (FAAH) inhibitors have explored a range of N-alkyl and N-aryl carbamates to optimize potency. nih.gov

Similarly, the electronic properties of the aryl ring can be tuned by introducing different substituents. The synthesis of substituted phenyl N-alkylcarbamates often follows the same general synthetic pathways, reacting the appropriately substituted phenyl chloroformate with the desired amine. nih.gov The kinetics of subsequent reactions, such as intramolecular cyclization, are strongly influenced by the nature of these substituents. researchgate.net Palladium-catalyzed cross-coupling reactions have also emerged as a versatile method for the synthesis of N-aryl carbamates with a broad scope of aryl halides. mit.edu

| Modification Site | Synthetic Approach | Purpose of Modification |

| N-Alkyl Chain | Reaction of 4-nitrophenyl chloroformate with various primary amines. | Structure-activity relationship studies, optimization of biological activity. nih.govnih.gov |

| Aryl Ring | Use of substituted phenyl chloroformates or Pd-catalyzed cross-coupling. | Tuning electronic properties, studying reaction kinetics. nih.govresearchgate.netmit.edu |

This interactive data table outlines strategies for modifying the N-alkyl and aryl components of this compound and its analogs.

Preparation of Functionalized Analogs for Mechanistic Investigations

Functionalized analogs of this compound are valuable tools for studying reaction mechanisms. The 4-nitrophenyl group itself is often incorporated as a spectroscopic probe, as the release of 4-nitrophenolate (B89219) upon hydrolysis or other cleavage reactions can be monitored spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org This property is exploited in the design of base-labile protecting groups and in kinetic studies of enzyme inhibition. emerginginvestigators.orgemerginginvestigators.orgnih.gov

For example, 4-nitrophenyl-N-substituted carbamates have been used as pseudo-substrate inhibitors to investigate the pre-steady-state kinetics of cholesterol esterase. nih.gov By systematically varying the N-substituent, researchers can gain insights into the enzyme-inhibitor interactions and the mechanism of inhibition. nih.gov The synthesis of such analogs typically involves the reaction of 4-nitrophenyl chloroformate with amines bearing the desired functional groups. sci-hub.box

| Type of Analog | Purpose | Key Feature |

| Spectroscopic Probe | Monitoring reaction progress (e.g., hydrolysis). | Release of chromophoric 4-nitrophenolate. emerginginvestigators.orgemerginginvestigators.org |

| Enzyme Inhibitor | Studying enzyme kinetics and mechanism. | Acts as a pseudo-substrate. nih.gov |

| Prodrug Candidate | Targeted drug delivery. | Carbamate linkage designed for specific cleavage. sci-hub.box |

This interactive data table highlights the use of functionalized analogs of this compound in mechanistic studies.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Hydrolytic Reaction Pathways and Rate Determinants

The hydrolysis of (4-nitrophenyl) N-hexylcarbamate is a key reaction pathway, the rate of which is significantly influenced by the surrounding chemical environment, particularly pH. The electronic properties of the leaving group are also a primary determinant of the reaction kinetics.

The hydrolytic stability of this compound is highly dependent on pH. Studies on related 4-nitrophenyl carbamates demonstrate that these compounds are relatively stable in aqueous solutions under acidic and neutral conditions. emerginginvestigators.orgemerginginvestigators.org However, the rate of hydrolysis is significantly accelerated in basic environments. emerginginvestigators.orgemerginginvestigators.org This increased reactivity is due to the nucleophilic attack of hydroxide ions on the electron-poor carbonyl carbon of the carbamate (B1207046).

The kinetics of this hydrolysis can be conveniently monitored using UV-visible spectroscopy. emerginginvestigators.org As the reaction proceeds, the 4-nitrophenoxide ion is released. In basic solutions, this ion exists in its deprotonated, yellow-colored form, which has a distinct optical absorbance around 413 nm. emerginginvestigators.orgsemanticscholar.org The rate of increase in absorbance at this wavelength is directly proportional to the rate of hydrolysis. Research indicates that the hydrolysis is most effective at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org

Table 1: Effect of pH on the Relative Initial Rate of Hydrolysis of a Representative 4-Nitrophenyl Carbamate This table illustrates the general trend of pH-dependent hydrolysis for 4-nitrophenyl carbamates based on described spectroscopic data. emerginginvestigators.org

| pH | Relative Initial Rate of Hydrolysis (Arbitrary Units) | Observation |

| 1 | Negligible | Stable |

| 3 | Negligible | Stable |

| 7 | Very Low | Stable |

| 9 | Low | Slow Hydrolysis |

| 11 | Moderate | Accelerated Hydrolysis |

| 13 | High | Rapid Hydrolysis |

This pH-rate profile underscores a mechanism that transitions from being largely uncatalyzed at neutral pH to a base-catalyzed bimolecular process under alkaline conditions.

The 4-nitrophenyl moiety is crucial to the reactivity of this compound, functioning as an effective leaving group. The electron-withdrawing nature of the nitro group significantly increases the acidity of the corresponding phenol (B47542). The pKa of 4-nitrophenol is approximately 7.15, making its conjugate base, the 4-nitrophenoxide ion, a stable species and therefore a good leaving group. emerginginvestigators.org

Nucleophilic Acyl Substitution Mechanisms

Beyond hydrolysis, this compound readily undergoes nucleophilic acyl substitution with other nucleophiles, such as amines. These reactions, often referred to as aminolysis, are fundamental in understanding carbamate reactivity and have been studied extensively with related substrates.

The reaction of p-nitrophenyl carbamates with amines (aminolysis) typically proceeds via a nucleophilic substitution pathway. Kinetic studies on analogous p-nitrophenyl carbonates with secondary alicyclic amines and pyridines show that the reaction mechanism can be influenced by the amine's basicity and the reaction medium. researchgate.netresearchgate.net For many of these reactions, a stepwise mechanism involving a tetrahedral intermediate is observed. acs.org

The rate of reaction is often evaluated by monitoring the release of the 4-nitrophenoxide ion spectrophotometrically. acs.orgnih.gov Plots of the observed pseudo-first-order rate constant (k_obsd) versus the concentration of the free amine are often linear, indicating that the reaction is first-order with respect to the amine. nih.govresearchgate.net However, in some cases, particularly with substrates that are highly reactive or in certain solvent systems, upward curvature in these plots can be observed. researchgate.net This curvature suggests a more complex mechanism, potentially involving a change in the rate-determining step or general base catalysis by a second molecule of the amine. researchgate.net Studies have shown that pyridines can be more reactive than isobasic primary or secondary amines toward similar substrates. researchgate.net

The aminolysis of p-nitrophenyl carbamates and related esters is widely accepted to proceed through a tetrahedral addition intermediate. researchgate.netnih.govnih.gov The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate. This step leads to the formation of a transient, high-energy zwitterionic tetrahedral intermediate (T±). researchgate.netacs.org

This intermediate can then follow several pathways:

Revert to the starting materials by expelling the amine nucleophile.

Be deprotonated by a base (such as a second amine molecule) to form an anionic tetrahedral intermediate (T-). researchgate.net

Break down to form the final products by expelling the 4-nitrophenoxide leaving group. nih.gov

Quantitative Structure-Reactivity Relationships

Quantitative structure-reactivity relationships (QSRR) are used to correlate structural or physicochemical properties of a series of compounds with their chemical reactivity. For N-substituted (4-nitrophenyl) carbamates, QSRR studies have been employed to understand how the nature of the N-substituent influences reactivity.

In studies involving the inhibition of enzymes like cholesterol esterase and Pseudomonas species lipase (B570770) by a series of 4-nitrophenyl-N-substituted carbamates, QSRR analysis revealed a correlation between reaction rate constants and the Taft substituent constant (σ*). nih.govnih.gov The Taft constant quantifies the polar (electronic) effect of a substituent.

Table 2: QSRR Correlation Parameters for Reactions of 4-Nitrophenyl-N-Substituted Carbamates with Enzymes Data derived from studies on enzyme inhibition. nih.govnih.gov

| Enzyme | Correlation Parameter | Value | Interpretation |

| Cholesterol Esterase | ρ* for -log(Ks) | -0.33 | A small negative value suggests that electron-donating N-substituents slightly favor the formation of the initial enzyme-inhibitor complex, indicating the development of a partial positive charge at the nitrogen. nih.gov |

| Pseudomonas species lipase | ρ* for pKs | -2.0 | A large negative value indicates that the formation of the enzyme-inhibitor complex is highly sensitive to electronic effects, with electron-donating groups strongly favoring complex formation. nih.gov |

| Pseudomonas species lipase | ρ* for log(k2) | 0.36 | A positive value for the step involving the formation of the tetrahedral adduct suggests that electron-withdrawing N-substituents accelerate this step, consistent with the development of negative charge in the transition state. nih.gov |

Application of Hammett and Brønsted Plots for Mechanistic Insight

A comprehensive review of the scientific literature reveals a notable absence of specific studies applying Hammett and Brønsted plots to elucidate the reaction mechanisms of this compound. While these linear free-energy relationships are powerful tools for investigating reaction kinetics and have been extensively used for structurally analogous compounds, direct experimental data—such as rate constants, substituent constants (σ), and pKa values—for reactions involving this compound are not available in published research.

The Hammett equation, log(k/k₀) = ρσ, is invaluable for quantifying the electronic effects of substituents on the reaction rate. A plot of log(k/k₀) against the Hammett substituent constant σ yields a straight line with a slope ρ (the reaction constant). The sign and magnitude of ρ provide insight into the charge development at the reaction center in the transition state. Similarly, the Brønsted equation, log(k) = βpKa + C, relates the reaction rate constant to the acidity (pKa) of a series of catalysts or the basicity of a series of nucleophiles. The Brønsted coefficient β indicates the degree of proton transfer or bond formation in the rate-determining step.

Although specific data for this compound is unavailable, studies on similar compounds, such as other 4-nitrophenyl carbamates and esters, consistently demonstrate the utility of these plots. For instance, in the aminolysis of various 4-nitrophenyl carbonates, Brønsted plots have been instrumental in distinguishing between stepwise and concerted mechanisms. A linear Brønsted plot with a high β value often suggests a significant degree of bond formation in the transition state, indicative of a stepwise mechanism where the breakdown of a tetrahedral intermediate is rate-determining. Conversely, a curved Brønsted plot can signify a change in the rate-determining step with varying nucleophile basicity.

Likewise, Hammett plots have been successfully employed to probe the electronic demands of the transition state in reactions of related 4-nitrophenyl esters. A positive ρ value typically indicates the development of negative charge at the reaction center in the transition state, as the reaction is accelerated by electron-withdrawing substituents. The magnitude of ρ reflects the sensitivity of the reaction to these electronic effects.

Detailed Research Findings and Data Tables

Due to the lack of specific experimental studies on the reaction kinetics of this compound using Hammett and Brønsted analyses, no detailed research findings or data tables can be presented for this particular compound. The generation of such tables would require experimental data from kinetic studies involving a series of substituted reactants (for Hammett plots) or a series of nucleophiles/catalysts of varying basicity/acidity (for Brønsted plots) reacting with this compound. As no such research has been published, the corresponding data tables remain unpopulated.

To illustrate the expected format of such data, hypothetical table structures are provided below.

Hypothetical Hammett Plot Data for the Reaction of this compound with Substituted Nucleophiles

| Substituent (X) | σ | k (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | ||

| -CH₃ | -0.17 | ||

| -H | 0.00 | ||

| -Cl | 0.23 | ||

| -CN | 0.66 | ||

| -NO₂ | 0.78 |

Hypothetical Brønsted Plot Data for the Reaction of this compound with a Series of Amines

| Amine | pKa | k (M⁻¹s⁻¹) | log(k) |

| Amine 1 | |||

| Amine 2 | |||

| Amine 3 | |||

| Amine 4 | |||

| Amine 5 | |||

| Amine 6 |

Mechanistic Studies of Enzymatic Interactions

Molecular Basis of Enzyme-Ligand Interactions

The initial engagement of (4-nitrophenyl) N-hexylcarbamate with an enzyme's active site is governed by a combination of covalent and non-covalent interactions. These interactions are crucial for the positioning of the inhibitor and the subsequent chemical reactions that lead to enzyme inhibition.

This compound is known to form a covalent adduct with the active site residues of certain enzymes, particularly serine hydrolases like cholesterol esterase and various lipases. This process typically involves a two-step mechanism. The first step is the formation of a tetrahedral enzyme-inhibitor adduct, which is then followed by the formation of a carbamyl-enzyme complex nih.gov. The reaction proceeds through the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate (B1207046). This leads to the displacement of the 4-nitrophenolate (B89219) leaving group and the formation of a stable, covalent carbamyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme. The formation of this adduct is a hallmark of pseudo-substrate inhibitors nih.gov.

Prior to covalent adduct formation, non-covalent interactions play a critical role in the binding of this compound to the enzyme's active site. The inhibition of enzymes like lipoprotein lipase (B570770) by p-nitrophenyl N-alkylcarbamates follows a three-stage mechanism that begins with the reversible formation of an enzyme-carbamate complex researchgate.net. This initial binding is driven by hydrophobic and other non-covalent forces within the enzyme's pocket.

Studies with Pseudomonas species lipase have shown that the pre-steady-state inhibition involves the initial formation of a non-covalent enzyme-inhibitor complex (E:I) before the formation of the tetrahedral adduct researchgate.net. The binding of the N-hexyl chain within a hydrophobic pocket of the enzyme is a significant contributor to the initial affinity. Conformational changes in the enzyme may also occur upon binding of the carbamate, facilitating the optimal orientation for the subsequent nucleophilic attack. For longer chain inhibitors, evidence suggests that binding may occur at more than one site on the enzyme researchgate.net.

Structure-Activity Relationship (SAR) Investigations for Enzyme Modulation

The potency and selectivity of carbamate inhibitors are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the N-alkyl chain and the aromatic ring of this compound influence its interaction with enzymes.

The length of the N-alkyl chain in p-nitrophenyl N-alkylcarbamates has a significant impact on their inhibitory activity. In the case of lipoprotein lipase, a clear dependence of the inhibition kinetics on the chain length has been observed researchgate.net. While the N-butylcarbamate derivative exhibits saturation kinetics, longer chain analogues like the N-octyl and N-dodecyl derivatives show more complex kinetic profiles, suggesting different binding modes researchgate.net.

For cholesterol esterase, quantitative structure-activity relationship (QSAR) studies on a series of 4-nitrophenyl-N-substituted carbamates have demonstrated a correlation between the Taft substituent constant (σ*) of the N-alkyl group and the kinetic parameters of inhibition nih.gov. Generally, an increase in the length and hydrophobicity of the N-alkyl chain can lead to enhanced binding affinity due to more extensive interactions with hydrophobic pockets in the enzyme's active site. However, there is often an optimal chain length beyond which steric hindrance may reduce the binding affinity or the rate of carbamylation.

Table 1: Illustrative Relationship between N-Alkyl Chain Length and Enzyme Inhibition Parameters

| N-Alkyl Group | Relative Binding Affinity (Illustrative) | Relative Carbamylation Rate (Illustrative) |

| Methyl | Low | Moderate |

| Butyl | Moderate | High |

| Hexyl | High | High |

| Octyl | Very High | Moderate |

| Dodecyl | High | Low |

Note: This table is illustrative and represents the general trends observed in SAR studies of N-alkyl carbamates. Exact values for this compound may vary depending on the specific enzyme.

The 4-nitrophenyl group of the carbamate plays a crucial role as a good leaving group, facilitating the carbamylation of the enzyme's active site serine. The electron-withdrawing nature of the nitro group at the para position makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

QSAR studies have shown that the electronic properties of substituents on the aromatic ring can significantly influence the reactivity of the carbamate. While specific SAR studies on substitutions of the 4-nitrophenyl ring in the context of this compound are not extensively detailed in the provided search results, general principles of physical organic chemistry suggest that altering the electronic nature of this ring would modulate the inhibition potency. For instance, replacing the nitro group with a less electron-withdrawing substituent would be expected to decrease the rate of carbamylation.

Table 2: Predicted Effects of Aromatic Ring Substitution on Carbamylation Rate

| Substituent at para-position | Electronic Effect | Predicted Relative Carbamylation Rate |

| -NO₂ | Strongly Electron-Withdrawing | High |

| -CN | Electron-Withdrawing | Moderate-High |

| -Cl | Weakly Electron-Withdrawing | Moderate |

| -H | Neutral | Low-Moderate |

| -OCH₃ | Electron-Donating | Low |

Note: This table illustrates the predicted effects based on general chemical principles. The 4-nitrophenyl group is a key feature for the activity of this compound.

Biocatalytic Applications in Synthetic Transformations (Mechanistic Perspective)

While this compound is primarily studied as an enzyme inhibitor, its chemical properties suggest potential applications in biocatalytic synthetic transformations. The 4-nitrophenyl group, being an excellent leaving group, makes the carbamate a useful carbamoylating agent.

From a mechanistic standpoint, an enzyme, such as a lipase or protease with a suitable active site, could be used to catalyze the transfer of the N-hexylcarbamoyl group from the 4-nitrophenyl carrier to a different nucleophile (e.g., an alcohol or an amine). This transesterification-like or amidation reaction would proceed through a carbamyl-enzyme intermediate, similar to the inhibition mechanism. The enzyme's stereoselectivity could be exploited to achieve enantioselective carbamoylation of chiral nucleophiles.

Although specific examples of the biocatalytic use of this compound are not prominent in the available literature, the principle of using activated carbamates in enzyme-catalyzed synthesis is established. The enzyme would first be acylated (in this case, carbamoylated) by the this compound, releasing 4-nitrophenol. The resulting N-hexylcarbamoyl-enzyme intermediate would then be deacylated by the target nucleophile to yield the desired carbamate product and regenerate the free enzyme. The efficiency of such a process would depend on the relative rates of the acylation and deacylation steps and the stability of the carbamyl-enzyme intermediate.

Substrate for Enzymatic Hydrolysis and Transacylation Reactions

(4-Nitrophenyl) N-alkylcarbamates, including the N-hexyl derivative, have been instrumental in elucidating the reaction mechanisms of certain enzymes, such as lipoprotein lipase. The interaction is not a simple hydrolysis but a multi-step process analogous to the well-established acyl-enzyme mechanism seen in serine proteases nih.gov.

The enzymatic hydrolysis proceeds via a three-stage mechanism:

Reversible Complex Formation: The enzyme (E) and the carbamate substrate (I) first form a reversible Michaelis-Menten complex (E•I).

Carbamylation: The active site serine residue of the enzyme attacks the carbonyl carbon of the carbamate. This leads to the rapid formation of a covalent carbamoyl-enzyme intermediate (E-carbamoyl) and the release of the 4-nitrophenoxide anion. This step is often referred to as carbamylation.

Decarbamylation: The carbamoyl-enzyme intermediate is then slowly hydrolyzed by water, regenerating the free, active enzyme and releasing the N-hexylcarbamic acid, which subsequently decomposes.

This process can be represented by the following scheme:

E + I ⇌ E•I → E-carbamoyl + P₁ → E + P₂

Where:

E is the free enzyme.

I is the this compound inhibitor/substrate.

E•I is the reversible enzyme-substrate complex.

E-carbamoyl is the carbamylated enzyme intermediate.

P₁ is the released 4-nitrophenol.

P₂ is the carbamic acid product.

Kinetic studies on the closely related (4-nitrophenyl) N-butylcarbamate with lipoprotein lipase have quantified the initial binding and carbamylation steps, providing insight into the efficiency of this interaction nih.gov.

| Parameter | Value | Description |

|---|---|---|

| K_c | 5.4 ± 0.9 µM | Dissociation constant for the initial enzyme-carbamate complex. |

| k_c | (4.9 ± 0.7) x 10⁻² s⁻¹ | First-order rate constant for the carbamylation of the enzyme. |

The 4-nitrophenyl moiety makes these compounds effective acyl donors not only for hydrolysis (using water as the nucleophile) but also for transacylation reactions. In environments with low water activity, enzymes like lipases can catalyze the transfer of the carbamoyl group to other nucleophiles, such as alcohols or amines, instead of water nih.gov.

Enzymatic Derivatization for Selective Transformations

The activated nature of this compound makes it a versatile reagent for enzymatic derivatization, enabling selective chemical transformations under mild conditions. The core principle involves using an enzyme, typically a lipase or protease, to catalyze the transfer of the N-hexylcarbamoyl group from the 4-nitrophenol leaving group to a different nucleophile. This process, a form of transacylation, allows for the synthesis of a variety of derivatives that might be difficult to produce with high selectivity using conventional chemical methods.

Mechanism of Enzymatic Derivatization:

The reaction follows a pathway similar to hydrolysis. The enzyme's active site serine first attacks the carbamate, forming the same covalent N-hexylcarbamoyl-enzyme intermediate and releasing 4-nitrophenol. However, in the presence of a suitable alternative nucleophile (e.g., an alcohol, R'-OH, or an amine, R'-NH₂) and under conditions that limit the availability of water (e.g., using organic solvents), this nucleophile can attack the intermediate, displacing the enzyme and forming a new product.

Alcoholysis: If the nucleophile is an alcohol, the product is a different carbamate ester. E-carbamoyl + R'-OH → E + Hexyl-NH-COO-R'

Aminolysis: If the nucleophile is an amine, the product is an N,N'-substituted urea. E-carbamoyl + R'-NH₂ → E + Hexyl-NH-CO-NH-R'

Lipases are particularly well-suited for these transformations due to their broad substrate specificity and stability in non-aqueous environments nih.gov. The ability of lipases to catalyze reactions such as transesterification and aminolysis is well-documented nih.govplu.mx. By using this compound as the "carbamoyl donor," these enzymatic capabilities can be harnessed for the selective and efficient synthesis of new carbamates and ureas. This chemo-enzymatic approach offers advantages in terms of regioselectivity and stereoselectivity, operating under mild temperature and pH conditions, which helps to preserve sensitive functional groups within the target nucleophile.

Advanced Computational and Theoretical Studies

Electronic Structure and Reactivity Modeling

Computational chemistry offers powerful tools to model the fundamental properties of (4-nitrophenyl) N-hexylcarbamate, elucidating its electronic characteristics and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and reaction mechanisms of organic compounds like this compound. DFT calculations can predict molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. For instance, studies on similar p-nitrophenyl compounds have utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to determine chemical reactivity and site selectivity. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the carbamate (B1207046), impacting its stability and susceptibility to nucleophilic attack. researchgate.net

Theoretical investigations into the hydrolysis of related nitrophenyl esters and carbamates reveal the power of DFT in mapping out reaction pathways. acs.orgepa.gov For example, the hydrolysis of p-nitrophenyl butyrate, a substrate used to monitor lipase (B570770) activity, has been studied computationally to understand the catalytic mechanism. diva-portal.org These studies often model the formation of transition states and intermediates, providing a step-by-step view of the reaction. rutgers.edu The insights gained from DFT calculations are vital for understanding processes like enzyme-catalyzed hydrolysis, where this compound might act as a substrate. epa.govdiva-portal.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~4.0 eV | Indicates chemical reactivity and electronic transitions. semanticscholar.org |

| Dipole Moment | Data not available | Reflects the overall polarity of the molecule. |

| Mulliken Atomic Charges | Data not available | Reveals the charge distribution on individual atoms. |

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for structure elucidation and for interpreting experimental spectra. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can achieve reasonable accuracy in predicting both ¹H and ¹³C NMR chemical shifts. nih.govcomporgchem.com The accuracy of these predictions can be further enhanced by using machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.gov

| Method | Typical Mean Absolute Error (¹H NMR) | Reference |

|---|---|---|

| DFT (e.g., B3LYP) | 0.2–0.4 ppm | nih.gov |

| Machine Learning (GNN) | <0.10 ppm | nih.gov |

| HOSE Code-based | 0.2–0.3 ppm | nih.gov |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound interacts with biological targets like enzymes, researchers employ molecular docking and dynamics simulations. These computational techniques provide a dynamic and detailed picture of the binding process at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This is particularly relevant for understanding how this compound might act as an inhibitor or substrate for enzymes like cholinesterases or lipases. nih.gov Docking studies can identify the most likely binding pose within the enzyme's active site and analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-enzyme complex. nih.gov For example, research on other enzyme inhibitors has shown that molecular docking can reveal critical hydrogen bond networks that contribute to enhanced catalytic activity or inhibition. nih.gov Such analyses are crucial for the rational design of more potent and selective enzyme inhibitors. researchgate.net

The carbamate group (–NHCOO–) is not rigid and can rotate around the C–N bond, leading to different conformations, typically referred to as syn and anti rotamers. nd.edu Computational studies have shown that the energy barrier for this rotation is a key determinant of the molecule's conformational dynamics. nd.edunih.gov For a typical N-alkylcarbamate, this rotational barrier is around 16 kcal/mol. nd.edunih.gov

The nature of the substituent on the nitrogen atom significantly influences this barrier. An electron-withdrawing N-aryl group, for instance, can lower the rotational barrier by reducing the double-bond character of the C–N bond. nd.edu This effect has been systematically studied by comparing a series of substituted N-aryl carbamates, where a linear free energy relationship was observed between the rotational barrier and the electronic nature of the substituent. nd.edu Specifically, electron-donating groups increase the barrier, while electron-withdrawing groups decrease it. nd.edu While a specific study on the N-hexyl derivative was not found, these findings suggest that the phenyl group in a related compound, N-phenylcarbamate, lowers the rotational barrier to 12.5 kcal/mol. nd.edunih.gov

| Carbamate Type | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| N-alkylcarbamate (typical) | ~16 | nd.edunih.gov |

| N-phenylcarbamate | 12.5 | nd.edunih.gov |

| tert-butyl N-methyl-N-(4-cyanophenyl)carbamate | 12.8 | nd.edu |

| tert-butyl N-methyl-N-(4-methoxyphenyl)carbamate | 14.6 | nd.edu |

| N-(2-pyrimidyl)carbamates | <9 | nd.edunih.gov |

Theoretical Insights into Catalytic Processes

Theoretical studies provide a framework for understanding the fundamental principles governing the catalytic transformation of this compound. The hydrolysis of this compound, often enzyme-mediated, is a key process of interest. Computational models, particularly those using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can simulate the entire catalytic cycle within an enzyme's active site. rutgers.edu

These simulations can elucidate the roles of specific amino acid residues in the catalytic mechanism, such as acting as general acids or bases or stabilizing transition states. rutgers.edu For example, in the hydrolysis of phosphate (B84403) diesters by RNase A, theoretical studies have identified His119 as a general base that activates a water molecule for nucleophilic attack. rutgers.edu Similarly, the catalytic hydrolysis of the p-nitrophenyl ester bond is a well-established model system for studying enzyme kinetics and mechanisms, both experimentally and theoretically. diva-portal.org Computational investigations into the hydrolysis of such compounds can reveal the detailed mechanism, including the formation of a tetrahedral intermediate and the subsequent breakdown to products. acs.orgepa.gov These theoretical insights are critical for understanding enzyme function and for the development of novel catalysts and inhibitors. pitt.edu

Applications As Research Probes and Chemical Reagents

Utility in Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group, such as an amine, to prevent it from interfering with reactions elsewhere in the molecule. This temporary blocking is achieved using a "protecting group." Orthogonal protecting group strategies are particularly sophisticated, employing multiple protecting groups in a single molecule that can be removed selectively under different, non-interfering conditions. researchgate.net This allows for the sequential unmasking and reaction of different functional groups, which is crucial for synthetic efficiency and success. organic-chemistry.org

(4-Nitrophenyl) N-hexylcarbamate is an example of a compound structure that embodies a base-labile protecting group strategy. The N-hexylcarbamate group can be used to protect a primary or secondary amine. The key to its utility in an orthogonal approach is its specific cleavage condition. emerginginvestigators.org

Key Characteristics:

Stability: The 4-nitrophenyl carbamate (B1207046) group is stable under acidic and neutral aqueous conditions. emerginginvestigators.org This allows chemists to perform reactions on other parts of the molecule that require these conditions without unintentionally removing the carbamate protecting group.

Base-Labile Cleavage: The protecting group is readily cleaved under mild basic conditions (pH > 10). emerginginvestigators.org The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon more susceptible to nucleophilic attack and facilitates the departure of the 4-nitrophenolate (B89219) leaving group. emerginginvestigators.org

Spectroscopic Monitoring: A significant advantage of this protecting group is that its cleavage can be visually and quantitatively monitored. The released byproduct, 4-nitrophenol, exists as the yellow-colored 4-nitrophenolate ion under the basic deprotection conditions, which has a distinct optical absorbance. emerginginvestigators.org

This base-lability makes the 4-nitrophenyl carbamate group orthogonal to many common acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, and other groups that are removed under different specific conditions. organic-chemistry.orgemerginginvestigators.org This orthogonality provides chemists with greater flexibility and control in complex synthetic routes.

Table 1: Orthogonal Protecting Group Properties of 4-Nitrophenyl Carbamates

| Property | Description | Reference |

|---|---|---|

| Protected Group | Primary or Secondary Amines | emerginginvestigators.org |

| Stability Conditions | Stable in acidic and neutral pH | emerginginvestigators.org |

| Deprotection Condition | Mild basic conditions (e.g., pH > 10) | emerginginvestigators.org |

| Key Advantage | Orthogonal to acid-labile groups (e.g., Boc) | organic-chemistry.orgemerginginvestigators.org |

| Monitoring | Cleavage releases colored 4-nitrophenolate for easy spectroscopic tracking | emerginginvestigators.org |

Development as Chemical Tools for Investigating Biological Pathways

The principle that makes the 4-nitrophenyl group a useful component of a protecting group—the release of a colored compound upon cleavage—is also harnessed to create chemical tools for studying biological systems. Chromogenic substrates are colorless compounds that release a colored product (a chromophore) when acted upon by a specific enzyme. dcfinechemicals.com This color change provides a straightforward method to detect and quantify enzyme activity. dcfinechemicals.com

This compound and structurally related compounds serve as effective chromogenic substrates for various enzymes, particularly esterases and lipases, which can hydrolyze the carbamate bond. medchemexpress.comnih.gov The general mechanism involves the enzymatic cleavage of the carbamate, which releases the 4-nitrophenolate ion. The rate of formation of this yellow-colored ion can be measured over time using a spectrophotometer and is directly proportional to the enzyme's activity. dcfinechemicals.com

Research Applications:

Enzyme Assays: By designing carbamate substrates with different N-substituents, researchers can probe the substrate specificity of enzymes. For instance, using a library of different 4-nitrophenyl carbamates allows for the rapid "fingerprinting" of an enzyme's activity profile.

Investigating Metabolic Pathways: These tools can be used to identify and characterize enzymes involved in specific metabolic pathways. If a particular pathway is hypothesized to involve a carbamate-hydrolyzing step, custom-synthesized 4-nitrophenyl carbamates can be used to test for this activity in cell extracts or purified enzyme preparations.

High-Throughput Screening: The simplicity and reliability of colorimetric assays make them ideal for high-throughput screening campaigns to discover new enzymes from environmental samples (metagenomics) or to find inhibitors of medically relevant enzymes. nih.gov

The core utility of this compound in this context is its function as a reporter system. The hexyl group can be considered a variable component, which could be replaced by other chemical moieties to specifically target the substrate-binding site of a particular enzyme of interest, thereby creating a tailored chemical probe.

Table 2: Application as a Chromogenic Substrate

| Feature | Description | Reference |

|---|---|---|

| Principle | Enzymatic cleavage of the carbamate bond releases the chromogenic 4-nitrophenolate ion. | dcfinechemicals.com |

| Detection Method | Spectrophotometric measurement of the color change. | dcfinechemicals.com |

| Application | Quantitative and qualitative measurement of enzyme activity (e.g., esterases, lipases). | medchemexpress.comnih.gov |

| Utility | Probing enzyme specificity and screening for novel enzymes or inhibitors. | nih.gov |

Precursor for Reactive Intermediates in Organic Synthesis (e.g., Isocyanates)

Isocyanates (compounds containing the -N=C=O group) are highly reactive and valuable intermediates in organic synthesis, most notably used in the production of polyurethanes, ureas, and other carbamate derivatives. However, their direct synthesis has traditionally relied on the use of highly toxic phosgene (B1210022). acs.orgnih.gov This has driven the development of alternative, phosgene-free routes.

One of the major non-phosgene methods involves the thermal or chemically-induced decomposition of carbamate esters. acs.orgnih.gov In this process, a stable carbamate, such as this compound, serves as a precursor that can be converted into the corresponding isocyanate upon demand. The reaction involves the elimination of the alcohol or phenol (B47542) component of the carbamate.

Conversion to Isocyanate:

The conversion of a carbamate to an isocyanate can be achieved through several methods:

Thermal Decomposition: Heating the carbamate can induce the elimination of 4-nitrophenol, yielding hexyl isocyanate. This process is often reversible, so reaction conditions must be optimized to favor the desired product. researchgate.net

Chemical Reagents: Lewis acids, such as boron trichloride (B1173362) (BCl₃), can facilitate the dealcoholysis of carbamates under milder conditions to produce isocyanates in high yield. sci-hub.se The reagent coordinates to the carbamate and promotes the elimination of the phenol group.

By using this compound as a starting material, chemists can generate hexyl isocyanate in situ for subsequent reactions, avoiding the storage and handling of the reactive isocyanate itself. The stability of the carbamate precursor makes it a safer and more convenient alternative for introducing the hexyl isocyanate moiety into a target molecule. acs.org

Q & A

Basic Research Questions

Q. What established protocols are available for synthesizing (4-nitrophenyl) N-hexylcarbamate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-nitrophenyl chloroformate with N-hexylamine under anhydrous conditions. Optimization strategies include:

- Using a polar aprotic solvent (e.g., THF or DCM) to stabilize intermediates.

- Maintaining temperatures between 0–5°C to minimize side reactions.

- Employing a stoichiometric base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Structural Confirmation :

- X-ray Crystallography : Resolve bond angles and packing motifs (e.g., triclinic system with space group P1) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 8.2–8.3 ppm (aromatic protons of nitro group), δ 4.1–4.3 ppm (carbamate NH), δ 1.2–1.6 ppm (hexyl chain CH₂).

- ¹³C NMR : δ 155–160 ppm (carbamate carbonyl), δ 125–140 ppm (aromatic carbons) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electronic structure of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The nitro group’s strong electron-withdrawing effect activates the aromatic ring toward nucleophilic attack. Computational modeling (DFT/B3LYP) reveals:

- A high partial positive charge on the carbamate-linked carbon, facilitating nucleophilic displacement.

- Transition-state stabilization via resonance with the nitro group .

- Experimental Validation : Kinetic studies using varying para-substituted aryl carbamates show a linear free-energy relationship (Hammett plot) with ρ ≈ +3.2, confirming electron-deficient aromatic systems enhance reactivity .

Q. What strategies can resolve contradictions in reported enzymatic inhibition data involving this compound?

- Data Contradiction Analysis :

- Variable Control : Standardize assay conditions (pH, temperature, enzyme source) to minimize discrepancies. For example, human pancreatic α-amylase activity assays require pH 6.9 and 37°C .

- Substrate Specificity : Confirm competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Artifact Mitigation : Pre-treat enzymes with PMSF (serine protease inhibitor) to rule out nonspecific carbamate hydrolysis .

Q. How can computational modeling predict the environmental fate or biodegradation pathways of this compound?

- In Silico Approaches :

- Use EPI Suite™ to estimate logP (≈3.5) and biodegradation probability (BIOWIN model).

- Molecular dynamics simulations (Amber/CHARMM) model hydrolysis rates in aqueous environments, revealing pH-dependent cleavage of the carbamate bond .

- Experimental Cross-Validation : Compare predicted half-lives (e.g., t₁/₂ = 14 days at pH 7) with OECD 301F biodegradation tests .

Safety and Handling

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Hazard Profile : Classified as acutely toxic (oral, dermal, inhalation; GHS Category 4) and a respiratory irritant .

- Mitigation Strategies :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators for aerosol-prone procedures .

- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow.

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA D003) .

Data Interpretation and Reproducibility

Q. How should researchers address variability in crystallographic data for carbamate derivatives?

- Best Practices :

- Validate unit cell parameters against multiple datasets (e.g., compare a = 8.189 Å, b = 8.242 Å for similar triclinic systems) .

- Report R-factors (e.g., R < 0.05) and data-to-parameter ratios (>10:1) to ensure model robustness .

- Reproducibility : Deposit raw diffraction data in repositories like CCDC or IUCrData for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.